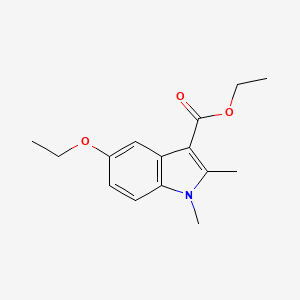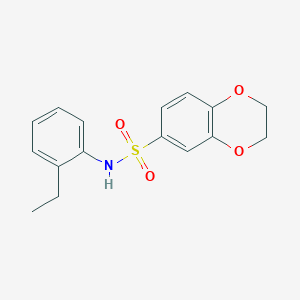![molecular formula C14H19NOS B5802968 1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5802968.png)
1-[2-(ethylthio)benzoyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(ethylthio)benzoyl]piperidine, also known as EBP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. EBP belongs to the class of piperidine derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-[2-(ethylthio)benzoyl]piperidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-[2-(ethylthio)benzoyl]piperidine has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. This could explain its anti-tumor and anti-inflammatory effects. 1-[2-(ethylthio)benzoyl]piperidine has also been found to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-[2-(ethylthio)benzoyl]piperidine has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Moreover, 1-[2-(ethylthio)benzoyl]piperidine has been found to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 1-[2-(ethylthio)benzoyl]piperidine has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[2-(ethylthio)benzoyl]piperidine in lab experiments is its relatively simple synthesis method. Moreover, 1-[2-(ethylthio)benzoyl]piperidine has been found to exhibit a range of pharmacological activities, making it a versatile compound for studying various biological processes. However, one limitation of using 1-[2-(ethylthio)benzoyl]piperidine in lab experiments is its low solubility in water, which could affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 1-[2-(ethylthio)benzoyl]piperidine. One area of research could focus on the development of new synthetic methods for 1-[2-(ethylthio)benzoyl]piperidine that improve its yield and purity. Moreover, further studies could investigate the mechanism of action of 1-[2-(ethylthio)benzoyl]piperidine and its potential as a therapeutic agent for various diseases. Additionally, the development of new formulations of 1-[2-(ethylthio)benzoyl]piperidine that improve its solubility and bioavailability could enhance its pharmacological properties and lead to the development of new drugs.
Métodos De Síntesis
The synthesis of 1-[2-(ethylthio)benzoyl]piperidine involves the reaction of 2-(ethylthio)benzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields 1-[2-(ethylthio)benzoyl]piperidine as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-[2-(ethylthio)benzoyl]piperidine has been studied extensively for its potential as a therapeutic agent. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects. 1-[2-(ethylthio)benzoyl]piperidine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Moreover, 1-[2-(ethylthio)benzoyl]piperidine has been found to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(2-ethylsulfanylphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-2-17-13-9-5-4-8-12(13)14(16)15-10-6-3-7-11-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUXUCKMEFWJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Ethylsulfanyl)phenyl](piperidino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5802886.png)

![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylpropanamide](/img/structure/B5802914.png)

![N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B5802932.png)



![1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802958.png)

![N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5802966.png)

